4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 4-(4-Methoxyphenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares a similar methoxyphenyl group but has an indole ring instead of an imidazole ring.
4-(4-Methoxyphenyl)-2-butanone: Contains a similar methoxyphenyl group but has a different functional group and structure.
Uniqueness
4-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its imidazole ring structure provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-12-11(7-14)13-10/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDINOKGTDQRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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